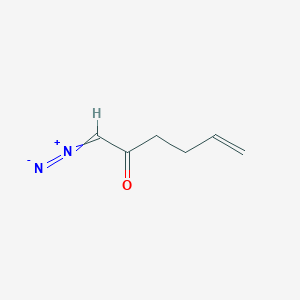

1-Diazo-5-hexen-2-one

Description

General Significance and Versatility of Diazocarbonyl Compounds in Chemical Transformations

Diazocarbonyl compounds are a class of organic molecules characterized by a diazo group (–N₂) adjacent to a carbonyl group. This unique structural feature imparts a remarkable versatility that has been harnessed in a multitude of chemical reactions. nih.govresearchgate.net The diazo group can act as a leaving group, extruding stable dinitrogen gas (N₂) to generate highly reactive carbene or carbenoid intermediates under thermal, photochemical, or, most commonly, transition-metal-catalyzed conditions. researchgate.netresearchgate.net

These transient species are central to a host of powerful bond-forming reactions. Key transformations involving diazocarbonyl compounds include:

Cyclopropanation: The reaction of a diazocarbonyl compound with an alkene to form a cyclopropane (B1198618) ring is a cornerstone of carbene chemistry.

C-H Insertion: Carbenoids derived from diazo compounds can insert into carbon-hydrogen bonds, enabling the direct functionalization of otherwise unreactive C-H bonds.

Wolff Rearrangement: This reaction involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846), which can then be trapped by various nucleophiles to produce carboxylic acid derivatives, esters, or amides. orgsyn.org

Ylide Formation: Reaction with heteroatoms (such as sulfur, oxygen, or nitrogen) can lead to the formation of ylides, which can then undergo subsequent rearrangements or reactions.

The stability of diazocarbonyl compounds is generally greater than that of simple diazoalkanes, owing to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the negative charge on the α-carbon. This increased stability allows for their isolation and handling, making them highly practical reagents in the synthetic organic chemist's toolkit. researchgate.net

Specific Role of α-Diazo Ketones as Key Synthetic Intermediates

Within the broader class of diazocarbonyl compounds, α-diazo ketones stand out as particularly valuable synthetic intermediates. researchgate.netresearchgate.net Their utility stems from the diverse reactivity of the metal-carbene intermediates they form upon decomposition. The presence of the ketone functionality provides a handle for further chemical manipulation, and the nature of the substituents on the ketone and diazo carbon can be varied to tune the reactivity and selectivity of the subsequent transformations.

The synthesis of α-diazo ketones can be achieved through several established methods, including the Arndt-Eistert reaction, which involves the acylation of diazomethane (B1218177) with an acid chloride, and diazo-transfer reactions, where a diazo group is transferred from a sulfonyl azide (B81097) reagent to an enolizable ketone or a 1,3-dicarbonyl compound. orgsyn.orgodinity.com

The reactions of α-diazo ketones are often catalyzed by transition metals, with rhodium(II) and copper(I) complexes being particularly prominent. nih.govresearchgate.net These catalysts can be equipped with chiral ligands to effect asymmetric transformations, leading to the enantioselective synthesis of complex molecules. This catalytic, enantioselective approach has made α-diazo ketones indispensable in the synthesis of natural products and pharmaceuticals.

Overview of Research Trajectories Involving 1-Diazo-5-hexen-2-one

This compound is an unsaturated α-diazo ketone that has served as a key substrate in the investigation of intramolecular reactions. The presence of a terminal alkene at the 5-position allows for the study of intramolecular cyclization reactions, where the carbene generated at the 1-position reacts with the double bond within the same molecule.

The primary research trajectory for this compound has been its use in intramolecular cyclopropanation to furnish bicyclo[3.1.0]hexan-2-one. This reaction provides a direct route to a valuable bicyclic ketone scaffold present in numerous natural products. Research in this area has largely focused on the development of new catalysts and the control of stereoselectivity.

Studies have employed various transition metal catalysts to promote this transformation, with a significant emphasis on achieving high enantioselectivity through the use of chiral catalysts. Both rhodium and copper-based catalytic systems have been shown to be effective.

Below is a data table summarizing the results from various catalytic systems for the intramolecular cyclopropanation of this compound.

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Racemic [Mo₃CuS₄(dmpe)₃Cl₄]⁺ | CH₂Cl₂ (reflux) | 95 | - | nih.gov |

| Enantiopure [Mo₃CuS₄{(P)-2}]⁺ | CH₂Cl₂ (reflux) | 84 | 25 | nih.govchemsynthesis.com |

| Copper(II) complex with (R)-ligand | - | - | 77 | researchgate.net |

| Rhodium(II) carboxamide | CH₂Cl₂ | 85 | 23 | |

| Semicorrin copper complex | ClCH₂CH₂Cl | 50 | 75 | |

| Ruthenium complex | CH₂Cl₂ | 84 | 5 | |

| Chiral Dirhodium(II) with ortho-metalated phosphine (B1218219) | pentane (B18724) | 90 | - |

The data indicates that while high yields can be readily achieved, obtaining high enantioselectivity remains a challenge and is highly dependent on the catalyst and reaction conditions employed. The ongoing development of novel chiral catalysts continues to be a major focus in unlocking the full synthetic potential of substrates like this compound. While intramolecular cyclopropanation is the most prominently reported reaction, the versatile nature of the α-diazo ketone functionality suggests potential for other transformations, such as C-H insertion or Wolff rearrangement, although these have been less explored for this specific substrate.

Structure

3D Structure

Properties

CAS No. |

5771-18-6 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-diazohex-5-en-2-one |

InChI |

InChI=1S/C6H8N2O/c1-2-3-4-6(9)5-8-7/h2,5H,1,3-4H2 |

InChI Key |

YZYYUJWNFMULPJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Diazo 5 Hexen 2 One Derived Intermediates

Metal-Catalyzed Carbene Formation

The transformation of diazo compounds into reactive carbenes is most commonly achieved through catalysis by transition metals. libretexts.org The metal center coordinates to the diazo compound, facilitating the extrusion of nitrogen gas (N₂) to form a metal-carbene intermediate, often referred to as a carbenoid. libretexts.orglibretexts.org This intermediate is central to the diverse reactivity of diazo compounds. researchgate.net

Kinetic and Spectroscopic Characterization of Heme-Bound Diazo Complex Intermediates

Heme-containing proteins, particularly cytochromes P450, are known to catalyze carbene transfer reactions. The interaction between a diazo compound and the heme iron center is a critical first step. While direct spectroscopic data for a 1-diazo-5-hexen-2-one-heme complex is not available, the general mechanism involves the coordination of the diazo group to the ferrous (Fe(II)) or ferric (Fe(III)) heme iron.

In heme-copper oxidases, different heme types (heme a, b, or o) occupy distinct binding sites, and their coordination environment dictates their reactivity. nih.gov By analogy, it is proposed that this compound would initially form a reversible complex with the heme iron. This interaction would likely be characterized by changes in the UV-visible spectrum of the heme cofactor, particularly the Soret band. Subsequent dinitrogen extrusion leads to the formation of a heme-bound carbene intermediate. The stability and reactivity of this intermediate are influenced by the electronic properties of the heme cofactor and the surrounding protein environment, which can restrict solvent access and stabilize reactive species. nih.gov

Rate-Determining Steps in Carbene Generation from Diazoketones

The generation of a carbene from a diazoketone like this compound involves the cleavage of the C-N bond and the release of stable dinitrogen gas. nih.gov In metal-catalyzed reactions, the initial coordination of the diazo compound to the metal catalyst is typically fast and reversible. The rate-determining step is generally the subsequent irreversible extrusion of N₂ to form the metal-carbene intermediate. libretexts.orgorganic-chemistry.org

Theoretical studies using density functional theory (DFT) on various diazo compounds suggest that the activation energy for N₂ release is highly dependent on the electronic properties of the substituents on the diazo carbon. researchgate.netnih.gov Key factors influencing the rate of carbene formation are summarized in the table below.

| Factor | Influence on N₂ Release | Rationale |

| Partial Charge on Carbene Carbon | A higher positive partial charge lowers the activation energy. nih.gov | Decreases the π-donor ability of the carbene lone pair to the π* orbital of N₂, weakening the C-N bond. nih.gov |

| Partial Charge on Terminal Nitrogen | A more negative charge on the terminal nitrogen lowers the energy barrier. nih.gov | Results from a weaker interaction between the N₂ lone pair and the vacant p-orbital of the carbene. nih.gov |

| Electron-Donating/Withdrawing Groups | Substituents significantly impact the ease of N₂ release. researchgate.net | Modulate the electronic properties of the diazo carbon and the stability of the resulting carbene. |

| Catalyst | The choice of metal catalyst (e.g., Rh, Cu, Fe) affects the reaction rate and selectivity. libretexts.orgorganic-chemistry.org | Different metals have varying abilities to stabilize the transient carbene intermediate. squarespace.com |

For this compound, the presence of the ketone group (an electron-withdrawing group) is expected to influence the electronic distribution and thus the kinetics of dinitrogen extrusion.

Complex Mechanistic Manifolds and Competing Pathways in Biocatalysis

The use of enzymes (biocatalysts) to control the reactivity of diazo compounds is a growing field. encyclopedia.pubentrechem.com In a biological system, the reaction of a metal-carbene intermediate derived from this compound can be subject to several competing pathways, dictated by the enzyme's active site architecture.

One major competing reaction for α-diazoketones is the Wolff rearrangement, which can occur under thermal or photochemical conditions to form a ketene (B1206846) intermediate. sioc.ac.cnnih.gov This ketene can then be trapped by various nucleophiles. In the context of biocatalysis, the enzyme's active site can selectively promote one pathway over another. For instance, an enzyme could be engineered to favor the desired carbene insertion reaction while suppressing the Wolff rearrangement. nih.gov

Another potential competing pathway for the carbene derived from this compound is intramolecular cyclopropanation of the terminal double bond, which would lead to the formation of a bicyclic ketone. libretexts.org The chemoselectivity between intermolecular reactions (e.g., with an external substrate) and intramolecular reactions is a key challenge in catalysis.

| Potential Reaction Pathway | Product Type | Notes |

| Intermolecular Carbene Transfer | Functionalized ketone | The desired outcome in many synthetic applications. |

| Wolff Rearrangement | Carboxylic acid derivative (after trapping) | A common side reaction for α-diazoketones. sioc.ac.cnnih.gov |

| Intramolecular Cyclopropanation | Bicyclic ketone | Possible due to the presence of the 5-hexene moiety. libretexts.org |

| Intramolecular C-H Insertion | Cyclic ketone | Another potential intramolecular pathway. nih.govyoutube.com |

Intramolecular Carbene Transfer Reactions

In the absence of an external substrate, the highly reactive carbene intermediate can react within the same molecule.

Intramolecular C-H Insertion Reactions

Intramolecular C-H insertion is a powerful reaction for synthesizing cyclic compounds. youtube.comnih.gov The carbene intermediate can insert into a C-H bond at a different position within the molecule, forming a new C-C bond and a ring. The regioselectivity of this reaction is generally governed by ring strain in the transition state, with the formation of five-membered rings being the most favorable, followed by six-membered rings. squarespace.com

For the carbene generated from this compound, several C-H insertion products are theoretically possible. The selectivity often follows the order of reactivity: tertiary (3°) C-H > secondary (2°) C-H > primary (1°) C-H, although steric accessibility is also a crucial factor. squarespace.comnih.gov

| Insertion Site | Ring Size | Product Type |

| C-3 | 3-membered | Cyclopropyl ketone |

| C-4 | 4-membered | Cyclobutyl ketone |

| C-5 | 5-membered | Cyclopentanone derivative |

| C-6 | 6-membered | Cyclohexanone derivative |

Studies on related diazoamides have shown that catalysts can be used to direct the insertion into specific C-H bonds, even overriding the inherent reactivity order to favor insertion into primary C-H bonds. nih.gov

Intramolecular O-H Insertion Reactions

Intramolecular O-H insertion occurs when the carbene is generated in the presence of a hydroxyl group within the same molecule. This reaction is extremely efficient and often outcompetes C-H insertion. The reaction proceeds via the formation of an oxonium ylide intermediate, followed by a rapid proton transfer to yield the final product, typically a cyclic ether. researchgate.net

The parent compound, this compound, does not possess a hydroxyl group, so it cannot undergo this reaction. However, a hydroxylated derivative, such as 1-diazo-6-hydroxy-5-hexen-2-one, would be expected to readily undergo intramolecular O-H insertion. Rhodium(II) acetate (B1210297) is a common catalyst for this transformation, leading to the formation of substituted furanone structures. researchgate.net Studies on δ-hydroxy-α-diazoesters have shown that this reaction proceeds in good yield to form 3(2H)-furanone derivatives. researchgate.net

Intramolecular N-H Insertion Reactions

Intramolecular N-H insertion reactions of intermediates derived from diazo compounds provide a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. In the context of species related to this compound, the generation of a carbene intermediate allows for subsequent insertion into an N-H bond, leading to the formation of cyclic products.

Pathways involving intramolecular insertion into N-H bonds have been reported to form 2-pyrrolines. researchgate.net These reactions are often facilitated by transition metal catalysts, which modulate the reactivity of the carbene intermediate. The efficiency and selectivity of these insertion reactions are influenced by the nature of the substrate and the catalyst employed.

For instance, studies on 2-diazo-2-sulfamoylacetamides have demonstrated that intramolecular C-H insertion reactions can be highly selective. mdpi.comnih.gov While these studies focus on C-H insertion, the principles can be extended to N-H insertion. The chemoselectivity of the reaction is often governed by the electronic effects of the substituents on the diazo compound. nih.gov In competitive scenarios, the nature of the aryl groups can direct the insertion to a specific site within the molecule. mdpi.comnih.gov

The mechanism of these insertion reactions is thought to proceed through the formation of an ylide intermediate, followed by a rearrangement to yield the final product. researchgate.net Specifically for N-H insertions, the reaction is proposed to occur via deprotonation rather than a direct insertion mechanism. researchgate.net

Chemoselective Intramolecular Carbene Transfer

Chemoselectivity in intramolecular carbene transfer reactions originating from diazo compounds like this compound is a critical aspect of their synthetic utility. The carbene intermediate generated from the diazo compound can undergo various transformations, including C-H insertion, cyclopropanation, and other rearrangements. The selective control of these pathways is paramount for achieving a desired chemical outcome.

In the case of 2-diazo-2-sulfamoylacetamides, intramolecular carbene C-H insertion has been studied, revealing a high degree of chemoselectivity. mdpi.comnih.gov The competition between different potential reaction pathways is influenced by both the substrate's electronic properties and the choice of catalyst. For example, in molecules containing multiple aryl groups, the N-aryl substituents on the acetamide (B32628) moiety are found to be more reactive towards insertion than those on the sulfonamide group. nih.gov This selectivity is primarily dictated by the electronic effects of the aryl groups. nih.gov

Furthermore, the use of cyclopropenes as carbene precursors has been explored for intramolecular C-H insertion and cyclopropanation reactions. nih.gov These reactions demonstrate that with appropriate substrate design and catalyst selection, high levels of chemoselectivity and stereoselectivity can be achieved. nih.gov For instance, rhodium(II) catalysts have been shown to facilitate highly diastereoselective 1,5- or 1,6-C-H insertions. nih.gov

The ability to control the reaction pathway is crucial. For example, in some systems, intramolecular cyclopropanation is the favored outcome, while in others, C-H insertion predominates. This selectivity can be fine-tuned by modifying the ligand environment of the metal catalyst or by altering the substitution pattern of the diazo compound precursor.

Cyclopropanation Reactions

Cyclopropanation reactions represent a fundamental transformation in organic synthesis, providing access to highly strained but synthetically versatile three-membered ring systems. wikipedia.orgharvard.edu Diazo compounds, including derivatives of this compound, are common precursors for the carbene intermediates that undergo these cycloadditions with alkenes. wikipedia.org

Intramolecular Cyclopropanation of this compound

The intramolecular cyclopropanation of this compound and its derivatives provides a direct route to bicyclic systems containing a cyclopropane (B1198618) ring. The presence of both a diazo group and an alkene within the same molecule allows for an intramolecular reaction upon generation of the carbene intermediate.

This type of reaction has been investigated for various allylic diazoacetates, where the intramolecular cyclopropanation leads to the formation of bicyclo[3.1.0]hexane skeletons. acs.orgnih.gov The reaction is typically catalyzed by transition metal complexes, with rhodium and copper catalysts being commonly employed. nih.gov The choice of catalyst can significantly influence the efficiency and stereoselectivity of the cyclopropanation. nih.govacs.org

In some instances, the expected cyclopropanation product may not be the exclusive outcome. For example, in a study involving an allylic diazoester with a bicyclic scaffold, an intramolecular oxyalkylation product was formed exclusively, instead of the anticipated cyclopropane. nih.gov This highlights the competitive nature of different reaction pathways available to the carbene intermediate. nih.gov

The development of these intramolecular cyclopropanation reactions is driven by the desire to construct complex molecular architectures in a single, efficient step. The resulting bicyclic products can serve as valuable intermediates in the synthesis of natural products and other biologically active molecules.

Intermolecular Cyclopropanation with Alkenes Using Diazoacetates

Intermolecular cyclopropanation reactions involving diazoacetates and various alkenes are a well-established method for the synthesis of cyclopropane derivatives. researchgate.net These reactions are typically catalyzed by transition metal complexes, which facilitate the transfer of the carbene fragment from the diazoacetate to the alkene.

A variety of catalysts have been developed for this transformation, with rhodium(II) complexes being particularly effective. rsc.orgthieme-connect.com For instance, rhodium catalysts bearing sterically hindered acetate ligands have been shown to be competent for the intermolecular cyclopropanation of different alkenes. thieme-connect.com The reaction conditions, such as temperature, can be crucial for achieving high yields and preventing competing side reactions like β-hydride elimination. thieme-connect.com

The scope of the reaction is broad, with electron-deficient alkenes also serving as suitable substrates for cyclopropanation. rsc.org In these cases, catalysts such as rhodium(II) acetate or copper(II) acetylacetonate (B107027) can be used in the presence of a sulfide (B99878) co-catalyst to afford the cyclopropane products in high yields. rsc.org The choice of both the metal catalyst and any additives can significantly impact the outcome of the reaction.

Diastereoselectivity and Enantioselectivity in Cyclopropanation Processes

Controlling the stereochemical outcome of cyclopropanation reactions is a major focus in synthetic organic chemistry. researchgate.netacs.orgnih.gov Both diastereoselectivity and enantioselectivity are critical for the synthesis of stereochemically defined cyclopropane-containing molecules. acs.orgrsc.org

In intermolecular cyclopropanations, the use of chiral catalysts is a common strategy for achieving high enantioselectivity. researchgate.netnih.gov For example, cobalt(II)-based metalloradical systems have been developed for the asymmetric cyclopropanation of alkenes with in situ generated diazo reagents, affording cyclopropanes with excellent control of both diastereoselectivity and enantioselectivity. nih.gov Similarly, ruthenium(II)-Pheox catalysts have been employed for the intermolecular cyclopropanation of diazo acetoxy acetone (B3395972) with olefins, yielding optically active cyclopropane derivatives with high diastereoselectivities and enantioselectivities. researchgate.net

The inherent chirality of the substrate can also be used to control the stereochemistry of the cyclopropanation. rsc.org This can be achieved by using chiral substrates or by employing chiral auxiliaries. rsc.orgwiley-vch.de The stereoselectivity of these reactions is often influenced by steric and electronic factors of both the substrate and the catalyst. researchgate.net

In intramolecular cyclopropanations of allylic diazoacetates, both diastereoselectivity and enantioselectivity can be achieved. acs.org The stereochemical outcome is dependent on the catalyst and the structure of the diazoacetate.

The following table summarizes the diastereomeric and enantiomeric excesses achieved in various cyclopropanation reactions.

| Diazo Compound/Precursor | Alkene | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-arylsulfonyl hydrazones | Various alkenes | [Co(3,5-DitBu-Xu(2'-Naph)Phyrin)] | Excellent | Excellent | nih.gov |

| Diazo acetoxy acetone | Various olefins | p-nitro-Ru(II)-diphenyl-Pheox | up to 99:1 | up to 98% | researchgate.net |

| α-Alkyl-α-diazoesters | Various alkenes | Rh2(OCOTr)4 | > 95:5 | Not Reported | thieme-connect.com |

| Phenyldiazomethane | Enones | Rh2(OAc)4 with chiral 1,3-oxathiane | Not Reported | >97% | rsc.org |

Influence of Catalyst Ligands and Substrate Structure on Stereoselectivity

The stereochemical outcome of cyclopropanation reactions is profoundly influenced by the structure of both the catalyst's ligands and the substrate. researchgate.netacs.org The interplay of steric and electronic effects of these components dictates the diastereoselectivity and enantioselectivity of the transformation. rsc.orgresearchgate.net

Catalyst Ligands: The ligands coordinated to the metal center of the catalyst play a pivotal role in creating a chiral environment that directs the approach of the reactants. For instance, in rhodium-catalyzed cyclopropanations, the use of chiral N-acyl pyrrolidine (B122466) carboxylic acid ligands has been shown to influence both the enantioselectivity and the catalytic activity. researchgate.net The steric and electronic properties of these ligands are crucial in determining the stereochemical outcome. researchgate.net Similarly, the development of chiral porphyrin ligands for cobalt catalysts has enabled highly enantioselective and diastereoselective cyclopropanations. nih.gov The shape and steric bulk of ligands, such as in iron porphyrin catalysts, can lead to shape-selective cyclopropanation. acs.org

Substrate Structure: The structure of the alkene substrate also has a significant impact on stereoselectivity. acs.org The presence of directing groups, such as hydroxyl groups in allylic alcohols, can lead to high levels of diastereoselectivity through coordination with the catalyst. unl.pt The geometry of the alkene (E or Z) can also influence the stereochemical outcome. acs.orgnih.gov For example, in the cyclopropanation of allylic alcohols, the stereoselectivity was found to be independent of the olefin geometry for certain substrates. acs.org However, substituents on the alkene can have a notable effect; a methyl group at the 2-position of an allyl alcohol was not well-tolerated, leading to poor enantioselectivities. acs.org The electronic nature of the alkene, whether it is electron-rich or electron-deficient, also affects its reactivity and the stereoselectivity of the cyclopropanation. rsc.org

The following table provides examples of how catalyst ligands and substrate structure influence the stereoselectivity of cyclopropanation reactions.

| Catalyst System | Substrate Type | Key Stereochemical Influence | Observed Selectivity | Reference |

|---|---|---|---|---|

| Rh(I) with imine-functionalized N-heterocyclic carbene ligands | Styrene (B11656) | Steric requirements of ligand substituents | High cis-diastereoselectivity | rsc.org |

| Rhodium prolinate catalysts | Vinyldiazoacetates and various alkenes | Catalyst optimization (e.g., Rh2(DOSP)4) | High enantiocontrol | unl.pt |

| Chiral Cu-bisoxazoline system | 2-Substituted 1,3-dienes | Chiral ligand controls the ester stereocenter | Excellent regio- and enantioselectivity, modest trans/cis selectivity | nih.gov |

| Isothiourea HyperBTM 1 | α,β-Unsaturated aryl esters and α-substituted β-ketoesters | Choice of pro-nucleophile (cyclopentanone vs. indanone derived) | Divergent diastereoselectivity (>95:5 dr) | nih.gov |

Impact of Ring Size on Stereocontrol in Macrocycle Formation

The formation of macrocycles is a chemically intriguing area, where the size of the ring being formed can significantly influence the stereochemical outcome of the reaction. The strain energy associated with smaller macrocycles plays a crucial role in this process. nih.gov This strain arises from the distortion of standard bond angles and lengths required to form the ring. As the ring size decreases, the strain energy generally increases, which can lead to a slower rate of macrocyclization and potentially favor the formation of dimeric or polymeric products over the desired macrocycle. nih.gov

In the context of reactions involving diazo compounds for macrocyclization, the control of stereochemistry is paramount. The progressive reduction in macrocycle ring size can lead to significant deviations from typical geometries. nih.gov These strained systems provide access to unique spatial arrangements of functional groups that are not readily achievable in larger, unstrained rings or acyclic molecules. nih.gov The ratio of the desired macrocyclic product to undesired dimers can often be rationalized by considering the strain energy of the macrocycle. nih.gov For instance, in copper-catalyzed azide-alkyne cycloaddition reactions to form cyclophane macrocycles, a decrease in ring size from a 14-membered ring to a more strained 11-membered ring resulted in a lower yield of the macrocycle, highlighting the impact of ring strain on the efficiency of the macrocyclization process. nih.gov

Studies on tetraaza dibenzo-substituted macrocycles have also demonstrated the effect of the macrocyclic ring size on the resulting complex's structure and properties. rsc.org Furthermore, diversity-oriented synthesis approaches for creating libraries of cyclic peptides have shown that variations in ring size and shape are critical for modulating their biological activity, such as their ability to bind to receptors like CD36. nih.gov

Wolff Rearrangement and Ketenes Formation

The Wolff rearrangement is a fundamental reaction in organic chemistry that transforms an α-diazocarbonyl compound, such as this compound, into a ketene intermediate through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.orgchem-station.com This versatile reaction can be initiated by thermal, photochemical, or metal-catalyzed methods. wikipedia.orgjk-sci.com The resulting highly reactive ketene can then be trapped by various nucleophiles or participate in cycloaddition reactions. wikipedia.orgorganic-chemistry.org

The mechanism of the Wolff rearrangement has been a subject of considerable investigation and is influenced by the starting α-diazoketone's structure and the reaction conditions. caltech.edu The rearrangement can proceed through either a concerted or a stepwise pathway. organic-chemistry.orgcaltech.edu

In the concerted mechanism , the extrusion of the nitrogen molecule occurs simultaneously with the 1,2-shift of the migrating group. wikipedia.org This pathway is favored when the α-diazo ketone adopts an s-cis conformation, where the leaving group (N₂) and the migrating group are anti-periplanar. wikipedia.org Cyclic α-diazo ketones often favor this concerted mechanism due to their conformational constraints. wikipedia.orgcaltech.edu

The stepwise mechanism involves the initial formation of a carbene intermediate, which then undergoes the 1,2-rearrangement to form the ketene. chem-station.comorganic-chemistry.org This pathway is more common for acyclic α-diazoketones. caltech.edu The choice between the concerted and stepwise mechanism can be influenced by factors such as the solvent and the migratory aptitude of the substituents. organic-chemistry.orgcaltech.edu For instance, in thermal rearrangements, the migratory aptitude generally follows the trend: H > aryl ≥ alkyl. caltech.edu

The reaction conditions also play a significant role. Photochemical and metal-catalyzed Wolff rearrangements are often preferred over thermal methods as they can be conducted at lower temperatures, minimizing side reactions. jk-sci.comorganic-chemistry.org Silver (I) oxide is a commonly used catalyst for this transformation. wikipedia.org

The in situ generation of ketenes via the Wolff rearrangement provides a powerful strategy for asymmetric synthesis. acs.org By employing chiral catalysts, the transient ketene intermediate can be trapped enantioselectively. A notable application is the asymmetric esterification of ketenes, where a chiral Lewis base catalyst, such as a benzotetramisole-type catalyst, can lead to the formation of chiral α,α-disubstituted carboxylic esters with high enantioselectivity. acs.org

Another approach involves the use of chiral Lewis base catalysts, like isothioureas (ITUs), in combination with a photochemical Wolff rearrangement. nih.gov This method allows for the enantioselective α-chlorination of the in situ generated C1 ammonium (B1175870) enolates, ultimately yielding α-chlorinated carboxylic acid esters with high enantiomeric excess. nih.gov The success of these asymmetric transformations relies on the efficient and traceless generation of the ketene from the α-diazoketone. organic-chemistry.org

Furthermore, photoinduced asymmetric Wolff rearrangements have been successfully applied to α-amino-α'-methyl-α'-diazoketones to produce α-methyl-β-amino acid esters with good stereoselectivity. nih.gov Factors such as steric effects and reaction temperature can influence the stereochemical outcome of these reactions. nih.gov

The highly reactive ketene intermediates generated from the Wolff rearrangement are rarely isolated and are typically trapped in situ. organic-chemistry.org

Nucleophilic Addition: Ketenes readily react with a variety of weakly acidic nucleophiles. wikipedia.org

Water: Trapping with water leads to the formation of carboxylic acids. wikipedia.org

Alcohols: Reaction with alcohols produces esters. wikipedia.org

Amines: Amines react with ketenes to yield amides. wikipedia.org

This nucleophilic trapping is the cornerstone of the Arndt-Eistert homologation, a sequence that extends a carboxylic acid by one methylene (B1212753) unit. wikipedia.org

Cycloaddition Reactions: Ketenes are also valuable partners in cycloaddition reactions, particularly [2+2] cycloadditions. wikipedia.org

[2+2] Cycloadditions: Ketenes can react with olefins in a [2+2] cycloaddition to form four-membered rings (cyclobutanones). wikipedia.orgorientjchem.org These reactions can be performed both intermolecularly and intramolecularly. wikipedia.org The formation of cyclobutanones through this method provides access to valuable synthetic intermediates. orientjchem.org

[4+2] Cycloadditions: In some cases, ketenes can participate in [4+2] cycloadditions. For example, the reaction of vinyl benzoxazinanones with ketenes generated via a visible-light-induced Wolff rearrangement can proceed through a palladium-catalyzed [4+2] cycloaddition. organic-chemistry.org

[8+2] Cycloadditions: Theoretical studies have explored the mechanism of [8+2] cycloaddition reactions between ketenes and 8-azaheptafulvenes, suggesting a stepwise process through zwitterionic intermediates. nih.gov

Homologation Reactions of Carbonyl Compounds

Homologation reactions, which involve the extension of a carbon chain, are a powerful tool in organic synthesis. The homologation of ketones with diazo compounds, in particular, offers a direct route to one-carbon chain-extended acyclic ketones or ring-expanded cyclic ketones. acs.orgnih.gov

The catalytic asymmetric intermolecular homologation of ketones with α-diazo esters represents a significant challenge due to the lower reactivity of ketones and complexities in controlling selectivity. acs.orgnih.govorganic-chemistry.org However, recent advancements have led to the development of efficient catalytic systems to address this challenge.

A key breakthrough involves the use of a chiral scandium(III) N,N'-dioxide Lewis acid catalyst. acs.orgorganic-chemistry.orgresearchgate.net This catalytic system has been shown to effectively promote the enantioselective homologation of ketones, such as acetophenone (B1666503) and its derivatives, with α-alkyl α-diazo esters. acs.orgresearchgate.net The reaction proceeds through a domino addition/rearrangement process, yielding optically active β-keto esters with an all-carbon quaternary center in high yields and with excellent chemo-, regio-, and enantioselectivity. organic-chemistry.orgresearchgate.netnih.gov

Under slightly modified conditions, this methodology can also be applied to the ring expansion of cyclic ketones, providing access to enantioenriched cyclic β-keto esters. acs.orgnih.govorganic-chemistry.org Density functional theory (DFT) calculations have been employed to elucidate the reaction pathway and understand the origins of the observed regio- and enantioselectivity. organic-chemistry.org These studies highlight the importance of the careful selection of both the diazo reagent and the chiral catalyst to achieve high levels of control in the addition/rearrangement process. organic-chemistry.org

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Silver (I) oxide |

| α-Diazoketones |

| Ketenes |

| Carboxylic acid |

| Phenylacetic acid |

| Phenylacetamide |

| α-Diazocyclohexanone |

| Diazomethane (B1218177) |

| Acid chloride |

| Ester |

| Amide |

| α-Diazoacetophenone |

| α-Ketoacylsilanes |

| α-Amino-α'-methyl-α'-diazoketones |

| α-Methyl-β-amino acid esters |

| α-Chlorinated carboxylic acid esters |

| C1 ammonium enolates |

| Vinyl benzoxazinanones |

| 8-Azaheptafulvenes |

| Acetophenone |

| α-Alkyl α-diazo esters |

| β-Keto esters |

| Scandium(III) N,N'-dioxide |

| Benzotetramisole |

| Isothioureas |

| 5-Hexen-2-ol |

| 5-Hexen-2-one |

| (S)-(-)-Propylene oxide |

| Allylmagnesium bromide |

| 5-Methyl-5-hexen-2-one |

| Anhydrous potassium carbonate |

| Methallyl chloride |

| 2,4-Pentanedione |

| 5-Hexen-2-one, 1-phenyl- |

| Phenylacetone |

| Copper acetate |

| Dibenzo[b,d]thiophene 5-oxide |

| Triflic acid anhydride |

| Ethyl diazoacetate |

Regioselective and Enantioselective Alkyl-Group Migration in Ketone Homologation

Ketone homologation is a process that extends an acyclic ketone chain by one carbon or expands a cyclic ketone by one atom. This transformation often proceeds via the Wolff rearrangement of an α-diazo ketone, which converts the diazoketone into a ketene intermediate through a 1,2-rearrangement. organic-chemistry.orgwikipedia.orgchem-station.comlibretexts.org The ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives. wikipedia.org The mechanism can be either concerted or stepwise, passing through a carbene intermediate, with the preferred pathway often depending on the reaction conditions (thermal, photochemical, or metal-catalyzed). organic-chemistry.org

In the context of an unsymmetrical α-diazo ketone, the regioselectivity of the Wolff rearrangement is determined by the migratory aptitude of the adjacent groups. The generally accepted trend for migratory aptitude is H > alkyl ≥ aryl. caltech.edu For this compound, the two potential migrating groups are the hydrogen on the diazo carbon and the but-3-enyl group. Based on the established migratory aptitude, the hydrogen would be expected to migrate preferentially.

Recent advancements have enabled catalytic asymmetric homologation of ketones, allowing for the synthesis of chiral products with high enantioselectivity. acs.orgnih.gov Chiral catalysts, such as those based on scandium(III) N,N'-dioxide complexes, have been shown to control the enantioselectivity of the alkyl-group migration in the reaction of ketones with α-alkyl α-diazo esters. acs.orgnih.gov Similarly, photoinduced asymmetric Wolff rearrangements have been developed, where the stereochemistry of the product is influenced by factors like steric effects and temperature. acs.orgnih.gov

| Catalyst/Method | Substrate Type | Key Feature | Outcome | Ref |

| Chiral Sc(III)-N,N'-dioxide | Acyclic/Cyclic Ketones + α-Alkyl α-diazo esters | Catalytic Asymmetric Homologation | High chemo-, regio-, and enantioselectivity | acs.orgnih.gov |

| Photochemical (UV light) | α-Alkylated-α-diazoketones | Asymmetric Wolff Rearrangement | Stereoselective formation of α-substituted products | acs.orgnih.gov |

| Metal Catalysis (e.g., Ag(I)) | α-Diazo Ketones | Lowered reaction temperature | Favors Wolff rearrangement over competing reactions | organic-chemistry.org |

Ring Expansion of Cyclic Ketones via Homologation

The homologation of cyclic ketones using diazo compounds, such as diazomethane, is a well-established method for ring expansion, affording a larger cyclic ketone by one carbon atom. vaia.comvaia.comchegg.com This reaction is a variant of the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.comnumberanalytics.com The mechanism involves the nucleophilic attack of the diazo compound on the carbonyl carbon of the cyclic ketone. chegg.com This is followed by the loss of a stable dinitrogen molecule and a 1,2-alkyl shift, leading to the expanded ring. vaia.comwikipedia.org

The efficiency of the ring expansion can be influenced by the size of the initial ring, with the method being particularly effective for the synthesis of five, six, and seven-membered rings. wikipedia.org The regioselectivity of the migration in unsymmetrical cyclic ketones has been a subject of investigation. Studies on 3-keto steroids have shown that the migration ratio between the C-2 and C-4 carbons is often close to 1:1, suggesting that electronic effects of the α- and α'-carbons are the primary governing factor. cdnsciencepub.com

Modern variations of this reaction utilize reagents like lithium trimethylsilyldiazomethane (B103560), which, when intercepted by proton sources or Lewis acids like silica (B1680970) gel, can achieve a one-step methylene homologation. nih.gov Catalytic asymmetric methods have also been developed for the ring expansion of cyclic ketones, yielding enantioenriched cyclic β-keto esters. acs.orgnih.gov

| Reagent | Substrate | Product | Key Feature | Ref |

| Diazomethane | Cyclohexanone | Cycloheptanone | Classic ring expansion | vaia.comvaia.com |

| Lithium trimethylsilyldiazomethane / Silica Gel | Cyclic Ketones | Homologated Ketones | One-step methylene homologation | nih.gov |

| α-Alkyl α-diazo esters / Chiral Sc(III) catalyst | Cyclic Ketones | Enantioenriched Cyclic β-keto esters | Asymmetric ring expansion | acs.orgnih.gov |

Cycloaddition Reactions of Diazo Ketones

Diazo ketones are valuable partners in various cycloaddition reactions, acting as sources of carbenes or as 1,3-dipoles.

1,3-Dipolar Cycloadditions Involving Diazo Compounds

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings. wikipedia.org Diazo compounds, including α-diazo ketones, can act as 1,3-dipoles and react with various dipolarophiles, such as alkenes and alkynes. wikipedia.orgwikipedia.org The reaction is generally considered to be a concerted pericyclic process, which is supported by the observation that substituents on the dipole have a limited effect on the reaction rate. wikipedia.org

For a molecule like this compound, which contains both a diazo group (the 1,3-dipole) and an alkene (the dipolarophile), an intramolecular 1,3-dipolar cycloaddition is possible. Such intramolecular reactions can lead to the formation of bicyclic pyrazoline systems. The reactivity and selectivity of these cycloadditions can be tuned. For instance, the reactivity of diazo compounds in cycloadditions with cycloalkynes is highly dependent on the substituents and solvent polarity. rsc.org In some cases, diazo compounds can exhibit selective reactivity over azides when reacting with unstrained, electron-poor dipolarophiles. nih.gov

Formal [2+2], [4+2], and [5+2] Cycloadditions

While classic 1,3-dipolar cycloadditions are common for diazo compounds, they can also participate in other formal cycloaddition modes, often mediated by transition metal catalysts.

Formal [2+2] Cycloadditions: The ketene intermediate generated from the Wolff rearrangement of a diazo ketone can undergo a [2+2] cycloaddition with unsaturated compounds to form four-membered rings. organic-chemistry.orgwikipedia.org

Formal [4+2] Cycloadditions: There are examples of formal [4+2] cycloadditions where a diazo compound acts as the two-atom component. For example, an Ag-catalyzed [2+4] cycloaddition between α-diazo pyrazoleamides and o-hydroxy aromatic aldimines has been developed for the synthesis of 4-aminochroman-2-one derivatives. acs.orgacs.org

Formal [5+2] Cycloadditions: Vinyl diazo compounds or their derived metallo-enolcarbenes can act as three-carbon synthons in [3+n] cycloadditions, which includes formal [5+2] pathways when n=2. nih.gov

Enol-Silyl-Ether Cycloaddition (ESEC) Reactions of Enoldiazo Compounds

While this compound is not an enoldiazo compound, this class of reactions is relevant in the broader context of diazo chemistry. Enoldiazo compounds possess an enol silyl (B83357) ether moiety, which can participate in cycloadditions while retaining the diazo functionality. nih.govrsc.org These Enol-Silyl-Ether Cycloaddition (ESEC) reactions are typically catalyzed by Lewis or Brønsted acids and can proceed as [2+3] or [2+4] cycloadditions. nih.gov The resulting α-cyclic-α-diazocarbonyl products are valuable intermediates that can undergo further transformations, such as selective ring expansion upon dinitrogen extrusion catalyzed by transition metals. nih.gov

Novel Rhodium(II)-Catalyzed Cycloaddition Reactions of α-Diazo-γ-amido Ketones

This section describes a specific reaction of α-diazo ketones bearing a γ-amido group, a structural feature not present in this compound. Rhodium(II) catalysts can induce a novel cycloaddition cascade with these substrates. acs.orgacs.orgnih.gov The process begins with the formation of a rhodium carbenoid, which then undergoes intramolecular cyclization onto the oxygen atom of the amide group. acs.orgnih.gov This generates a transient carbonyl ylide dipole. This stabilized dipole can then react with a dipolarophile in a bimolecular cycloaddition. acs.org In the absence of a suitable trapping agent, the ylide can undergo further rearrangements to yield products like γ-keto δ-lactones or substituted 5-hydroxydihydropyridones. acs.orgnih.gov The specific reaction pathway is influenced by the substituents on the diazo ketoamide. nih.gov

Lewis Acid Mediated Transformations

Lewis acids play a pivotal role in mediating the transformations of α-diazo-β-hydroxy carbonyl compounds, including derivatives of this compound. researchgate.net These reactions often proceed through highly reactive intermediates such as vinyl cations and vinyl diazonium ions, enabling a variety of subsequent bond-forming events. researchgate.netoregonstate.edu

The treatment of β-hydroxy-α-diazo ketones with a Lewis acid initiates a cascade of reactions starting with the formation of a vinyl cation intermediate. researchgate.netuvm.edu This process involves the coordination of the Lewis acid to the hydroxyl group, followed by the elimination of water and dinitrogen gas. researchgate.net The resulting vinyl cation is a high-energy species that can undergo various rearrangements. nih.govacs.org

A common rearrangement pathway is a 1,2-shift, which can lead to the formation of more stable carbocation intermediates. researchgate.net For example, in cyclic systems, this can result in ring expansion. researchgate.net The nature of the substituents on the diazo compound and the choice of Lewis acid can significantly influence the course of these rearrangements. rsc.org

Following their formation and potential rearrangement, vinyl cations can participate in intramolecular C-H insertion reactions. researchgate.netnih.gov This reaction provides a powerful tool for the construction of cyclic and bicyclic systems, particularly cyclopentenones. researchgate.netresearchgate.net The insertion occurs at non-activated C-H bonds, highlighting the high reactivity of the vinyl cation intermediate. researchgate.netnih.gov

Recent studies have demonstrated that these C-H insertion reactions can be rendered enantioselective through the use of chiral catalysts that confine the vinyl cation, thereby controlling its reactivity. nih.govacs.org Computational studies, including molecular dynamics trajectory analyses, have been employed to understand the mechanism and stereoselectivity of these insertion reactions, revealing that in some cases, a single transition state can lead to multiple products through dynamic effects. comporgchem.com

| Precursor | Lewis Acid | Intermediate | Key Transformation | Product |

| β-hydroxy-α-diazo ketone | BF₃·Et₂O | Vinyl cation | 1,2-shift and C-H insertion | Monocyclic and fused bicyclic cyclopentenones |

| Cyclic vinyl triflate | [Ph₃C]⁺[HCB₁₁Cl₁₁]⁻ | Vinyl cation | C-H insertion | Cyclohexyl-substituted products |

An alternative reaction pathway for β-hydroxy-α-diazo carbonyls treated with a Lewis acid involves the formation of a vinyl diazonium ion. nih.govuvm.edu These intermediates are potent electrophiles that can react with a variety of nucleophiles in a conjugate addition manner, while importantly retaining the versatile diazo functional group for further synthetic manipulations. oregonstate.edunih.govuvm.edu

Nucleophiles such as indoles and silyl enol ethers have been successfully employed in these reactions, leading to the formation of complex diazo-containing scaffolds with new tertiary and quaternary carbon centers. nih.govresearchgate.net The reaction conditions are typically mild, often conducted at low temperatures. nih.gov The choice of Lewis acid, such as Sc(OTf)₃, is critical for the in situ generation of the vinyl diazonium ion from the corresponding β-hydroxy-α-diazo carbonyl precursor. nih.govresearchgate.net

| β-hydroxy-α-diazo carbonyl | Nucleophile | Lewis Acid | Product |

| β-hydroxy-α-diazo ester | Indole (B1671886) | Sc(OTf)₃ | α-diazo-β-indole carbonyl |

| β-hydroxy-α-diazo carbonyl | Silyl enol ether | Sc(OTf)₃ | 2-diazo-1,5-dicarbonyl |

Diazo-Hooker Reaction

The Diazo-Hooker reaction is a novel transformation inspired by the biosynthesis of natural products like azamerone. nih.gov It represents a unique oxidative rearrangement of a diazoketone to form a phthalazine (B143731) ring system. nih.gov

Computational studies have been instrumental in elucidating the mechanistic details of the Diazo-Hooker reaction. nih.gov The proposed mechanism is believed to proceed through an 8π-electrocyclization, a process that involves the cyclic rearrangement of eight π-electrons. This is followed by a ring contraction and subsequent aromatization to yield the final phthalazine product. nih.gov These computational insights provide a theoretical framework for understanding this novel transformation and may guide future synthetic applications. nih.gov

Catalytic Systems in 1 Diazo 5 Hexen 2 One Chemistry

Rhodium(II) Catalysis

Dirhodium(II) complexes have emerged as exceptionally effective catalysts for carbenoid transformations of diazo compounds, including the intramolecular cyclopropanation of α-diazo ketones like 1-diazo-5-hexen-2-one.

Chiral Dirhodium(II) Complexes for Enantioselective Transformations

The development of chiral dirhodium(II) catalysts has been instrumental in achieving enantioselective cyclopropanation. By incorporating chiral ligands, chemists can create an asymmetric environment around the metal center, which directs the stereochemical outcome of the reaction. Early efforts with chiral rhodium carboxamide catalysts, such as Rh₂(MEPY)₄ (194), resulted in low levels of enantiomeric excess (ee) for the cyclization of this compound. unl.pt However, these initial studies paved the way for the design of more sophisticated and selective catalysts. A significant breakthrough was the introduction of dirhodium(II) complexes bearing ortho-metalated arylphosphine ligands, which demonstrated vastly superior enantioselectivity in this transformation. unl.pt

Influence of Ligand Design (e.g., Ortho-Metalated Arylphosphine, Chiral Phospholane) on Selectivity

Ligand design is the cornerstone of achieving high selectivity in rhodium(II)-catalyzed reactions. The electronic and steric properties of the ligands directly influence the reactivity and stereocontrol of the catalytic center.

Ortho-Metalated Arylphosphine Ligands: A major advance in the enantioselective cyclopropanation of this compound came with the use of dirhodium(II) complexes with ortho-metalated arylphosphine ligands. unl.pt These catalysts, such as (P)-Rh₂(tfpa)₂(pc)₂ (186), where 'pc' represents the ortho-metalated phosphine (B1218219), create a well-defined and sterically demanding chiral pocket. This structure provides high yields and enantioselectivities that are comparable or superior to those achieved with other classes of catalysts. unl.ptunl.pt For this compound, the use of catalyst (P)-186 in pentane (B18724) resulted in an 87% ee. unl.pt The head-to-tail arrangement of these ligands is crucial for their catalytic activity in C-H insertion and cyclopropanation reactions. researchgate.netepa.gov

Chiral Phospholane (B1222863) Ligands: Chiral phospholane ligands have also been explored for creating new chiral rhodium(II) catalysts. unipa.it These ligands can be used to synthesize dinuclear rhodium(II) complexes with a bridging metalated chiral phospholane. researchgate.net While broadly effective in various asymmetric transformations, their specific application and resulting enantioselectivity for this compound are less documented in direct comparison to the highly successful ortho-metalated arylphosphine systems for this particular substrate. unl.ptresearchgate.net

Temperature and Solvent Dependence in Rh(II)-Catalyzed Reactions

The conditions under which rhodium(II)-catalyzed reactions are performed play a critical role in determining their outcome, particularly the enantioselectivity.

Temperature: For the cyclopropanation of α-diazo ketones catalyzed by chiral dirhodium(II) complexes with ortho-metalated arylphosphine ligands, the best enantiomeric excesses are often achieved in refluxing pentane. researchgate.net

Solvent: The choice of solvent has a profound impact on enantioselectivity. In the cyclopropanation of this compound with ortho-metalated arylphosphine rhodium(II) catalysts, non-polar solvents like pentane have proven to be optimal. unl.ptresearchgate.net As shown in the table below, changing the solvent from pentane to dichloromethane (B109758) (CH₂Cl₂) leads to a significant drop in the enantiomeric excess. unl.pt This highlights the sensitivity of the chiral induction process to the reaction medium, which can influence the conformation and stability of the catalyst-substrate complex. unl.ptnih.gov

Table 1: Enantioselective Cyclopropanation of this compound with Various Catalysts unl.pt

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Ru-bis(oxazolinyl)quinoline (258) | CH₂Cl₂ | 84 | 5 |

| 2 | Rh₂(MEPY)₄ (194) | CH₂Cl₂ | 85 | 23 |

| 3 | Cu-bis(oxazoline) (149) | CH₂Cl₂ | 25 | 4 |

| 4 | Cu-semicorrin (139) | ClCH₂CH₂Cl | 50 | 75 |

| 5 | Rh-(P)-metalated phosphine (185) | pentane | 90 | 74 |

| 6 | Rh-(P)-metalated phosphine (185) | CH₂Cl₂ | 96 | 65 |

| 7 | Rh-(P)-metalated phosphine (186) | pentane | 96 | 87 |

| 8 | Rh-(P)-metalated phosphine (186) | CH₂Cl₂ | 98 | 64 |

Copper(II) Catalysis

Copper complexes were among the first catalysts used for the cyclopropanation of olefins with diazo compounds and continue to be relevant, particularly with the development of advanced chiral ligands.

Chiral Copper(II) Complexes in Enantioselective Cyclopropanation

Chiral copper(II) complexes have been successfully employed in the enantioselective intramolecular cyclopropanation of unsaturated diazo carbonyl compounds. The Aratani catalyst, a chiral salicylaldimine copper complex, is a notable example. When applied to this compound, the (R)-Aratani catalyst converts it into (1S,5R)-2-oxobicyclo[3.1.0]hexane with a 77% ee and a 54% yield. thieme-connect.de An interesting feature of this system is the in-situ activation of the Cu(II) catalyst by a reducing agent like bis(2-methylpropyl)aluminum hydride, which is believed to generate the active Cu(I) species. thieme-connect.de Other copper systems, such as those based on semicorrin (139) or bis(oxazoline) (149) ligands, have also been tested, with the semicorrin complex showing good enantioselectivity (75% ee) for this transformation. unl.pt

Application of Chiral Mo₃CuS₄ Cluster Complexes as Catalysts

More exotic catalytic systems involving heterometallic clusters have also been investigated. Chiral cubane-type Mo₃CuS₄ cluster complexes, synthesized stereoselectively using chiral diphosphane (B1201432) ligands, have been shown to be efficient catalysts for the intramolecular cyclopropanation of this compound. researchgate.netnih.gov These enantiomerically pure clusters catalyze the reaction to give the cyclopropanation product in high yield (84%). nih.govunl.pt However, the enantioselectivity achieved with this system was only moderate, with a reported ee of 25%. unl.ptacs.org

Scandium(III) Catalysis

Scandium(III) Lewis acids, particularly when complexed with chiral ligands, have emerged as powerful catalysts for asymmetric transformations of diazo compounds. Their ability to act as potent Lewis acids allows for the activation of carbonyl compounds, facilitating nucleophilic attack by the diazo species.

Chiral N,N'-dioxide ligands, often derived from readily available amino acids, form well-defined, non-planar complexes with scandium(III) triflate (Sc(OTf)₃). rsc.orgmdpi.com These complexes have proven highly effective in catalyzing asymmetric reactions of diazocarbonyl compounds. rsc.org

A notable application is the catalytic asymmetric Roskamp homologation, a reaction that extends a carbon chain by one unit. mdpi.com For instance, the reaction of aldehydes with diazoesters, catalyzed by a chiral N,N'-dioxide-Sc(III) complex, proceeds with high enantioselectivity. mdpi.com This system, known as the Roskamp-Feng reaction, effectively suppresses side reactions like epoxide formation, which can be problematic with other catalysts. mdpi.com The steric environment created by the bulky N,N'-dioxide ligand is crucial for achieving high reactivity and stereocontrol. mdpi.com

In 2021, Wu and Feng reported the use of a chiral N,N'-dioxide-Sc(OTf)₃ complex to promote the enantioselective homologation of ketones with α-alkyl α-diazo esters. researchgate.net This domino addition/rearrangement process yielded chiral β-keto esters with good yields and high regioselectivity. researchgate.net These scandium(III) complexes also catalyze other asymmetric reactions, such as the Friedel-Crafts alkylation of ortho-hydroxybenzyl alcohols with indoles, demonstrating their versatility. nih.gov Although direct examples with this compound are specific, the principles established with other α-diazoketones and esters are broadly applicable.

Table 1: Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters using Chiral N,N'-Dioxide-Sc(III) Catalysis researchgate.net

| Ketone Substrate | Diazo Ester Substrate | Yield (%) | Regioselectivity (Homologated:Other) |

| Acetophenone (B1666503) | Ethyl α-benzyl-α-diazoacetate | 35-98 | 82:18 to >95:5 |

| Various Derivatives | Various Derivatives | 35-98 | 82:18 to >95:5 |

Palladium Catalysis

Palladium complexes are highly versatile catalysts in organic synthesis and have been successfully employed in various transformations involving diazoketones, particularly in asymmetric cycloadditions.

Palladium-catalyzed cycloadditions often involve the in situ generation of reactive intermediates from α-diazoketones. A common strategy is the visible-light-induced Wolff rearrangement of the diazoketone to form a ketene (B1206846) intermediate. acs.orgorganic-chemistry.org This transient ketene is then intercepted by a palladium catalyst in an asymmetric cycloaddition reaction. acs.orgorganic-chemistry.org This sequential approach avoids issues related to the instability of ketenes and the harsh conditions often required for their generation. acs.orgorganic-chemistry.org

Researchers have developed a range of Pd-catalyzed asymmetric cycloadditions, including [4+2], [5+2], and [8+2] variants, to construct various heterocyclic and carbocyclic scaffolds. acs.orgbohrium.comthieme-connect.com For example, a visible-light-driven, palladium-catalyzed asymmetric [5+2] cycloaddition of vinylcyclopropanes with α-diazoketones has been achieved. bohrium.comresearchgate.net This reaction proceeds through a palladium-containing dipolar intermediate to produce seven-membered lactones in good yields and with high enantioselectivities. bohrium.comresearchgate.net The choice of a chiral ligand, such as a P,S-ligand, is critical for controlling the stereochemical outcome. organic-chemistry.orgbohrium.com

Table 2: Pd-Catalyzed Asymmetric Cycloadditions of Ketenes (from Diazoketones) with Various Partners

| Cycloaddition Type | Reactant 1 (from Diazoketone) | Reactant 2 | Ligand Type | Yield (%) | Enantiomeric Ratio (er) | Reference |

| [5+2] | Ketenes | Vinylcyclopropanes | Chiral P,S-Ligand | 52-92 | up to 99:1 | bohrium.comresearchgate.net |

| [4+2] | Ketenes | Vinyl benzoxazinanones | Chiral P,S-Ligand | High | High | acs.orgorganic-chemistry.org |

| [8+2] | Ketenes | Vinyl carbamates | Chiral Ligand | up to 97 | up to 97:3 | thieme-connect.com |

Other Transition Metal Catalysts (e.g., Ruthenium, Iridium)

Besides scandium and palladium, other transition metals like ruthenium and iridium are effective catalysts for reactions involving diazo compounds. Chiral complexes of ruthenium have been widely used for the enantioselective reactions of α-diazocarbonyl compounds. researchgate.net

Ruthenium(II) complexes, such as [(η⁵-C₅H₅)Ru(PPh₃)₂Cl], are efficient catalysts for the cyclopropanation of alkenes with diazoacetates. acs.org Ruthenium porphyrin complexes can catalyze (3+2) cycloadditions by reacting with α-diazo ketones to form carbonyl ylides, which then react with various dipolarophiles. nih.gov These reactions often proceed with high diastereoselectivity. nih.gov While many examples utilize α-diazoesters, the reactivity extends to α-diazoketones, suggesting potential applications for substrates like this compound. nih.gov

Iridium(III) complexes have also been investigated. For example, half-sandwich iridium(III) complexes containing N,N-chelated ligands can catalyze transfer hydrogenation reactions. nih.gov While direct catalysis of diazoketone cycloadditions is less common than with rhodium or copper, the development of iridium catalysts for carbene transfer reactions is an active area of research.

Biocatalysis with Hemoproteins

In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional organometallic catalysis. Hemoproteins, in particular, have been repurposed for a variety of "new-to-nature" carbene transfer reactions. researchgate.netosti.gov

Engineered variants of myoglobin, a heme-containing oxygen storage protein, have been shown to be effective biocatalysts for carbene transfer reactions using diazoketones as carbene precursors. researchgate.netrochester.edu These reactions, including asymmetric cyclopropanation, benefit from the highly structured chiral environment of the protein's active site, which can impart exceptional stereoselectivity. rochester.edu

The mechanism involves the reaction of the heme iron cofactor with the diazoketone to form a reactive heme-carbene intermediate. researchgate.netosti.govrcsb.org This intermediate then transfers the carbene moiety to a substrate, such as an olefin, to form a cyclopropane (B1198618) ring. researchgate.netrochester.edu Mechanistic studies using spectroscopic and crystallographic methods have shed light on the key steps, including the formation of a heme-bound diazo complex and the rate-determining nature of carbene formation. osti.govrcsb.org These studies have also revealed off-cycle intermediates, providing a deeper understanding of the catalytic manifold. osti.govrcsb.org Myoglobin-based catalysts have demonstrated a broad substrate scope, accommodating various vinylarenes and different α-aryl and α-alkyl diazoketones. acs.org

Table 3: Myoglobin-Catalyzed Asymmetric Cyclopropanation rochester.eduacs.org

| Catalyst System | Carbene Donor | Substrate | Key Finding |

| Engineered Sperm Whale Myoglobin | Diazoketone | Vinylarenes | High diastereo- and enantioselectivity |

| Engineered Myoglobin Variants | α-Aryl & α-Alkyl Diazoketones | Various Olefins | Broad substrate scope and high stereoselectivity |

Lewis Acid Catalysis (General)

Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a vast array of chemical transformations by enhancing the reactivity of substrates. wikipedia.org A Lewis acid is defined as an electron-pair acceptor. In the context of organic reactions, these catalysts are typically metal-based compounds derived from elements such as boron, aluminum, tin, titanium, and copper. wikipedia.orgscience.gov The fundamental principle of Lewis acid catalysis involves the coordination of the Lewis acid to a Lewis basic site on a substrate, commonly a heteroatom with lone pairs like oxygen or nitrogen. wikipedia.org

This interaction effectively withdraws electron density from the substrate. For instance, when a Lewis acid binds to the oxygen atom of a carbonyl group, the carbonyl becomes more polarized and, consequently, a more potent electrophile. researchgate.net This activation renders the substrate more susceptible to nucleophilic attack, which can accelerate reactions that might otherwise be slow or inefficient. wikipedia.orgresearchgate.net Beyond simply increasing reaction rates, Lewis acid catalysis can profoundly influence the regioselectivity and stereoselectivity of a reaction, making it an indispensable tool for constructing complex molecular architectures with high precision. wikipedia.org Many classic reactions, including the Friedel-Crafts reaction, the aldol (B89426) reaction, and the Diels-Alder reaction, are frequently catalyzed by Lewis acids to improve their efficiency and control. wikipedia.orgnih.gov

Activation of Diazocarbonyl Compounds for Chemical Transformations

In the chemistry of α-diazocarbonyl compounds, such as this compound, Lewis acids play a critical role in activating the molecule for subsequent transformations. While these compounds are well-known as precursors to metal carbenes under transition metal catalysis, their reactivity can also be harnessed through Lewis acid activation, which typically does not involve the generation of a free carbene. researchgate.netnih.gov

The primary site of interaction for a Lewis acid on a diazocarbonyl compound is the carbonyl oxygen. rsc.org Coordination of the Lewis acid to this oxygen atom significantly increases the electrophilicity of the carbonyl carbon. researchgate.net This activation makes the diazocarbonyl compound a more receptive substrate for nucleophilic attack. The general mechanism involves the Lewis acid-base adduct formation, which enhances the polarization of the C=O bond and prepares the molecule for various reaction pathways. nih.govresearchgate.net

This activation strategy is central to a range of reactions. For example, in the presence of a Lewis acid, a diazocarbonyl compound can react with a nucleophile at the carbonyl carbon. This can initiate a cascade of events, including rearrangements or cyclizations. nih.govresearchgate.net The Lewis acid's role is not merely to activate the carbonyl group but also to stabilize the intermediates formed during the reaction, thereby guiding the transformation toward a specific product. rsc.org For instance, the activation can facilitate reactions such as aldol-type additions, Mannich reactions, and various cycloadditions where the diazocarbonyl compound acts as the nucleophilic partner following activation of an electrophile. nih.govresearchgate.netcore.ac.uk In some cases, this activation can even promote C-H insertion reactions or the formation of oxazoles from nitriles. researchgate.netacs.org

Influence of Lewis Acid Type and Counterion on Reaction Outcomes

The choice of Lewis acid and its associated counterion is a determining factor in the outcome of reactions involving diazocarbonyl compounds, profoundly affecting reaction rates, yields, and, most importantly, selectivity (diastereo- and enantioselectivity). nih.govacs.orgacs.org Different Lewis acids possess varying degrees of acidity, steric bulk, and coordination geometries, while the counterion can influence the stability and reactivity of catalytic intermediates through direct coordination or non-covalent interactions. msu.educhinesechemsoc.org

The Lewis acid itself dictates the mode of activation. Hard Lewis acids, like AlCl₃ or BF₃, coordinate strongly to the carbonyl oxygen, leading to potent activation. wikipedia.org Softer Lewis acids may exhibit different reactivity profiles. The steric and electronic properties of the ligands attached to the metal center of the Lewis acid are also crucial. For example, bulky Lewis acids can create a specific chiral environment around the substrate, enabling asymmetric induction. rsc.org

The counterion, often considered a "spectator" ion, plays a much more active role than its name suggests. msu.eduacs.org In cationic Lewis acid catalysis, the counterion can remain in close proximity to the catalytic center, forming a chiral ion pair that influences the trajectory of the incoming nucleophile. msu.edu Studies have shown that modifying the counterion (e.g., from triflate to hexafluoroantimonate) in copper(II)-bis(oxazoline) catalyzed Diels-Alder reactions can dramatically alter both the reaction rate and the enantioselectivity. acs.org This is attributed to the different coordinating abilities and steric demands of the counterions, which modulate the Lewis acidity and the structure of the catalyst-substrate complex. acs.orgacs.org

A compelling example of this influence is seen in aziridination reactions between imines and diazo compounds. The diastereoselectivity of the reaction can be completely reversed by changing the diazo nucleophile, a phenomenon attributed to hydrogen bonding interactions between the substrate and the chiral counterion of the Brønsted acid catalyst. msu.edu Similarly, in gold-catalyzed reactions, both the ligand and the counterion have been shown to work synergistically to control diastereoselectivity. acs.org

The following tables illustrate how the choice of catalyst components can direct reaction outcomes.

Table 1: Effect of Lewis Acid and Counterion on a Generic Diels-Alder Reaction

| Entry | Lewis Acid Catalyst | Counterion (X) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Cu(OTf)₂ | Triflate (OTf) | 95 | 91 | acs.org |

| 2 | Cu(SbF₆)₂ | Hexafluoroantimonate (SbF₆) | 98 | 98 | acs.org |

| 3 | BF₃·OEt₂ | Tetrafluoroborate (BF₄⁻) | 85 | N/A (achiral) | nih.govacs.org |

| 4 | AlCl₃ | Chloride (Cl⁻) | 90 | N/A (achiral) | wikipedia.org |

This table is a representative example based on findings in the cited literature for Diels-Alder reactions, demonstrating the principle of Lewis acid and counterion influence.

Table 2: Influence of Catalyst on Aziridination Diastereoselectivity

| Entry | Diazo Compound | Catalyst System | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | Ethyldiazoacetate | Chiral Brønsted Acid | Pronounced cis selectivity | msu.edu |

| 2 | N-phenyldiazoacetamide | Chiral Brønsted Acid | Pronounced trans selectivity | msu.edu |

This table is based on findings demonstrating how substrate-counterion interactions can reverse diastereoselectivity. msu.edu

These examples underscore the necessity of carefully screening and selecting both the Lewis acid and its counterion to achieve the desired outcome in a given chemical transformation. The interplay between the catalyst, substrate, and counterion creates a complex and finely tunable system that chemists can exploit to control reactivity and selectivity. msu.eduacs.org

Stereochemical Control in Transformations of 1 Diazo 5 Hexen 2 One

Principles of Enantioselective and Diastereoselective Processes

Enantioselective synthesis refers to a chemical reaction that preferentially forms one of two enantiomers—stereoisomers that are non-superimposable mirror images of each other. wikipedia.org Diastereoselective processes, on the other hand, favor the formation of one diastereomer over others. Diastereomers are stereoisomers that are not mirror images. tandfonline.com In the context of 1-diazo-5-hexen-2-one, these principles are applied to control the formation of chiral centers during its transformation into cyclic structures.

The fundamental strategy for inducing stereoselectivity involves the use of a chiral influence. This can be a chiral catalyst, a chiral auxiliary attached to the substrate, or a chiral reagent. wikipedia.orguniovi.es For reactions of diazo compounds, transition-metal catalysis is the most prevalent method. mdpi.comacs.org The process begins with the reaction of the diazo compound with a transition-metal complex, typically featuring rhodium (Rh) or copper (Cu), to form a metal-carbene intermediate after the extrusion of nitrogen gas (N₂). nih.govresearchgate.net

If the metal catalyst is chiral, it creates a chiral environment around the reactive carbene. This chiral space dictates the trajectory of the intramolecular reaction, making the transition state leading to one stereoisomer energetically more favorable than the transition state leading to its mirror image or other diastereomers. wikipedia.org This energy difference results in the preferential formation of one product, quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr). wikipedia.orgacs.org For instance, the intramolecular cyclopropanation of this compound catalyzed by enantiomerically pure molybdenum-copper-sulfur clusters yields bicyclo[3.1.0]hexan-2-one with a modest enantiomeric excess, demonstrating the principle of asymmetric induction by a chiral catalyst. researchgate.net

Factors Influencing Stereocontrol (Catalyst, Ligand Structure, Substrate Conformation, Solvent, Temperature)

The degree of stereocontrol in the transformations of this compound is highly sensitive to several experimental parameters. The careful tuning of these factors is essential for achieving high stereoselectivity.

Catalyst and Ligand Structure: The choice of the metal and, more importantly, the ligands coordinated to it, is the most critical factor in controlling stereoselectivity. nih.govscispace.com Chiral ligands on the metal catalyst, such as those in dirhodium(II) paddlewheel complexes, create a defined chiral pocket. mdpi.comnih.gov For example, dirhodium tetracarboxylate complexes with N-imido-tert-leucinate ligands have proven effective in enantioselective cyclopropanation reactions. nih.gov The structure of these ligands, including their steric bulk and electronic properties, directly influences the enantiomeric and diastereomeric outcome. scispace.comnih.gov In the enantioselective cyclopropanation of this compound, various chiral catalysts have been explored, with semicorrin copper complexes developed by Pfaltz initially showing high efficiency. unl.pt

Substrate Conformation: The conformation of the substrate as it approaches the catalyst plays a significant role. For this compound, the orientation of the hexene chain in the transition state determines the stereochemical outcome. The catalyst's structure can force the substrate into a specific conformation to minimize steric clashes, thereby directing the cyclopropanation to a particular face of the double bond. unl.pt

Solvent: The solvent can influence stereoselectivity by affecting the stability of the transition states and the conformation of the catalyst-substrate complex. rsc.org In the intramolecular cyclopropanation of this compound, changing the solvent from dichloromethane (B109758) (CH₂Cl₂) to pentane (B18724) has been shown to dramatically affect the enantiomeric excess. For example, with a specific chiral catalyst, the ee increased from 65% in CH₂Cl₂ to 90% in pentane. unl.pt This highlights that the solvent is not merely an inert medium but an active participant in creating the chiral environment. rsc.org

Temperature: Lowering the reaction temperature often leads to an increase in stereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Reactions of α-alkyl-α-diazoesters have shown that conducting cyclopropanation at –78 °C can lead to excellent diastereo- and enantioselectivity. nih.gov

The following table summarizes the influence of different catalysts and solvents on the enantioselective intramolecular cyclopropanation of this compound.

Enantioselective Cyclopropanation of this compound

| Entry | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ru complex 258 | CH₂Cl₂ | 84 | 5 | unl.pt |

| 2 | Rh carboxamide 194 | CH₂Cl₂ | 85 | 23 | unl.pt |

| 3 | bis(oxazoline) copper 149 | CH₂Cl₂ | - | 25 | unl.pt |

| 4 | semicorrin copper 139 | ClCH₂CH₂Cl | 50 | 75 | unl.pt |

| 5 | (P)-185 | pentane | 90 | 74 | unl.pt |

| 6 | (P)-185 | CH₂Cl₂ | 96 | 65 | unl.pt |

| 7 | Mo₃CuS₄ cluster | CH₂Cl₂ (reflux) | 84 | 25 | researchgate.netunl.pt |

Development of Transition State Models for Rationalizing Stereoselectivity

To understand and predict the outcomes of stereoselective reactions, chemists develop transition state models. These models are theoretical constructs, often supported by computational studies like Density Functional Theory (DFT), that depict the three-dimensional arrangement of the substrate and catalyst at the moment of bond formation. nih.govresearchgate.net

For rhodium-carbenoid reactions, the accepted mechanism involves the formation of a rhodium-carbene intermediate. nih.govacs.org The stereoselectivity arises from the way the substrate (in this case, the tethered alkene of this compound) approaches the electrophilic carbene carbon. The chiral ligands on the rhodium catalyst create a steric and electronic environment that favors one approach over others.